molecular formula C8H11BrN2O2S B8149219 N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide

N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide

Cat. No. B8149219
M. Wt: 279.16 g/mol
InChI Key: PAIFOXAOIFQAFT-UHFFFAOYSA-N
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Patent
US09242963B2

Procedure details

A flask is charged with 5-bromonicotinaldehyde (1.15 g, 6.18 mmol), ethanesulfonamide (1.35 g, 12.37 mmol) and toluene (120 mL), and titanium isopropoxide (2.64 g, 9.27 mmol) is added dropwise. The mixture is stirred at 120° C. overnight. The mixture is concentrated in vacuo. The residue is taken up in DCM (100 mL) and MeOH (100 mL) and NaBH4 (0.468 g, 12.37 mmol) is added at 0° C. The mixture is stirred at 0° C. for 30 min. Water (50 mL) is then added and the mixture is stirred for 5 min. The suspension is filtered through a pad of celite. The celite layer is washed with DCM (50 mL×3). The filtrate is concentrated in vacuo. The resulting aqueous phase is extracted with DCM (500 mL) and the organic phase is dried over Na2SO4, silica gel (20 g) added, and concentrated in vacuo. The residue is purified by silica chromatography eluting with a 0 to 7% MeOH-DCM gradient to give N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide. MS (ESI) m/z 278.9, 280.8, (M+H)+.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.468 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:9]=1)[CH:7]=O.[CH2:10]([S:12]([NH2:15])(=[O:14])=[O:13])[CH3:11].C1(C)C=CC=CC=1.[BH4-].[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].O.CO>[Br:1][C:2]1[CH:9]=[C:6]([CH2:7][NH:15][S:12]([CH2:10][CH3:11])(=[O:14])=[O:13])[CH:5]=[N:4][CH:3]=1 |f:3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
BrC=1C=NC=C(C=O)C1
Name
Quantity
1.35 g
Type
reactant
Smiles
C(C)S(=O)(=O)N
Name
Quantity
120 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2.64 g
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.468 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 120° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
STIRRING
Type
STIRRING
Details
The mixture is stirred at 0° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture is stirred for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The suspension is filtered through a pad of celite
WASH
Type
WASH
Details
The celite layer is washed with DCM (50 mL×3)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous phase is extracted with DCM (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over Na2SO4, silica gel (20 g)
ADDITION
Type
ADDITION
Details
added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica chromatography
WASH
Type
WASH
Details
eluting with a 0 to 7% MeOH-DCM gradient

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=NC1)CNS(=O)(=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.